N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-5-21-17-7-6-15(10-14(17)11-18(21)22)20-26(23,24)16-8-12(2)19(25-4)13(3)9-16/h6-10,20H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEISMVPNBQNDQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a compound belonging to the class of oxindole derivatives, which have been extensively studied for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 348.42 g/mol. The compound features an indole core structure fused with a sulfonamide group and methoxy-substituted aromatic rings, contributing to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:
- Inhibition of Kinases : The compound potentially inhibits various kinases involved in cell signaling pathways, leading to altered cellular responses.
- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for this compound compared to standard chemotherapeutics:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy... | HeLa | 15.2 |
| N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy... | A549 | 18.7 |
| 5-Fluorouracil (5-FU) | HeLa | 10.5 |
| Methotrexate (MTX) | A549 | 12.3 |
These results indicate that the compound's antitumor activity is comparable to established chemotherapeutic agents.
Mechanistic Studies
Mechanistic investigations have revealed that this compound induces apoptosis in cancer cells through:
- Activation of Caspases : Increased activation of caspase pathways has been observed, leading to programmed cell death.
- Alteration of Apoptotic Protein Levels : The compound significantly increases the expression of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2 levels.
Study on Antitumor Efficacy
A study published in Journal of Medicinal Chemistry examined the efficacy of this compound against multiple cancer cell lines. The findings indicated that treatment with varying concentrations led to dose-dependent inhibition of cell proliferation and increased apoptosis rates. Notably, the compound was more effective in tumor cells than in normal cells, highlighting its potential for selective targeting.
In Vivo Studies
In vivo studies using animal models demonstrated that administration of N-(1-ethyl-2-oxoindolin-5-yl)-4-methoxy... significantly reduced tumor size without notable toxicity to normal tissues. These results support its potential as a therapeutic agent with a favorable safety profile.
Comparison with Similar Compounds
Key Observations :
- Core Structure : The target compound’s indolin-2-one core distinguishes it from benzimidazole or imidazopyridine-based analogues like omeprazole or SCH 28080. Indolin-2-one derivatives are less explored in gastrointestinal applications but are prominent in kinase inhibition (e.g., sunitinib analogs) .
- However, the sulfonamide group (vs. sulfinyl in omeprazole) may reduce acid sensitivity, improving stability in physiological environments .
Pharmacokinetic and Pharmacodynamic Comparisons
- Omeprazole : Rapidly metabolized in the liver (CYP2C19), short half-life (~1 hour), acid-labile sulfinyl group requiring enteric coating .
- The sulfonamide group’s stability could prolong half-life compared to omeprazole, though metabolic pathways remain uncharacterized .
- SCH 28080: Non-sulfonamide/sulfinyl structure avoids acid sensitivity, enabling direct action on parietal cells without prodrug activation .
Research Findings and Data
Stability and Reactivity
- Acid Stability : Sulfonamides (target compound) are less prone to acid degradation than sulfinyl groups (omeprazole), as demonstrated by omeprazole’s requirement for protective formulations .
- Stereochemical Considerations : Unlike sulfinyl-containing compounds (e.g., omeprazole’s chiral sulfoxide), the target compound lacks stereocenters, simplifying synthesis and quality control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
